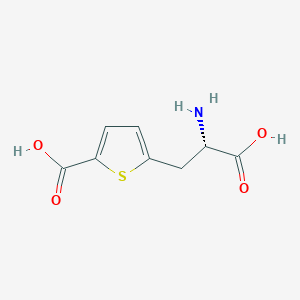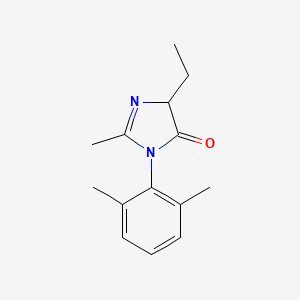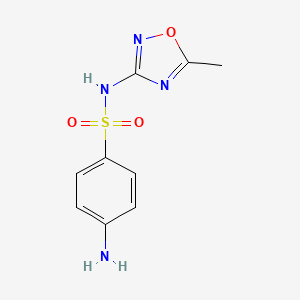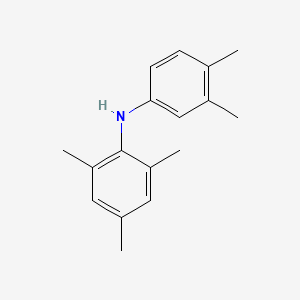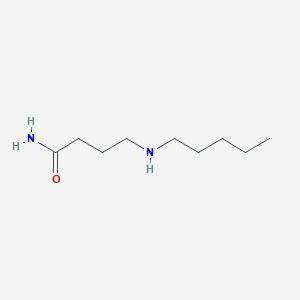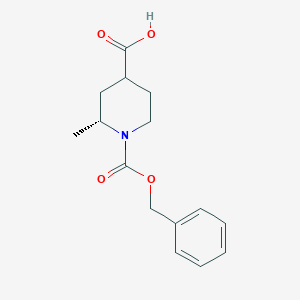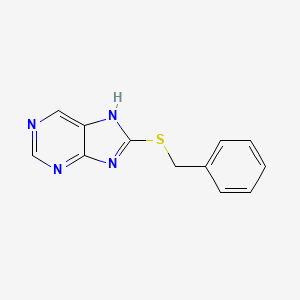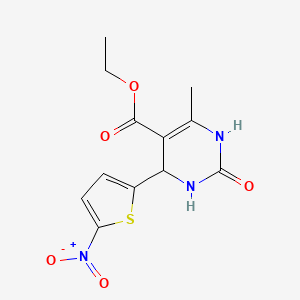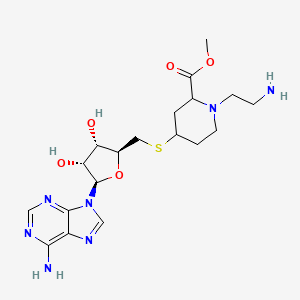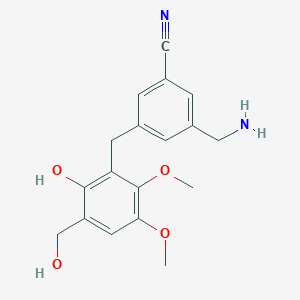
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as an amino group, hydroxyl groups, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core through a nucleophilic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction.
Addition of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are added through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, contributing to its potential therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-hydroxyphenazine: Shares similar functional groups but differs in the overall structure and properties.
2-Amino-3-hydroxyphenazine: Another compound with similar functional groups but distinct chemical behavior.
Uniqueness
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H20N2O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-[[2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxyphenyl]methyl]benzonitrile |
InChI |
InChI=1S/C18H20N2O4/c1-23-16-7-14(10-21)17(22)15(18(16)24-2)6-11-3-12(8-19)5-13(4-11)9-20/h3-5,7,21-22H,6,8,10,19H2,1-2H3 |
InChI-Schlüssel |
OSUBTFYOCZPAKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)CO)O)CC2=CC(=CC(=C2)C#N)CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


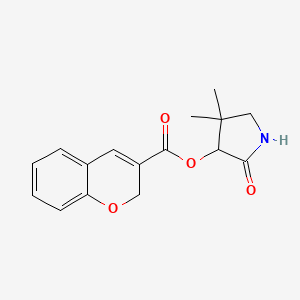
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
